4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
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Description
“4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in the context of being a potent dual orexin receptor antagonist . It has been tested in phase III clinical trials for the treatment of primary insomnia .
Synthesis Analysis
The synthesis of this compound involves a mechanistic hypothesis coupled with an in vitro assay to assess bioactivation . The fluoroquinazoline ring of 10 was replaced with a chlorobenzoxazole to provide 3 (MK-4305), a potent dual orexin receptor antagonist .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes a chlorobenzoxazole ring .Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It’s known that benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery
Biochemical Pathways
Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and target involved.
Result of Action
It’s known that benzoxazole derivatives have displayed antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound could potentially have similar effects.
Future Directions
Properties
IUPAC Name |
4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHJWFMRLLGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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